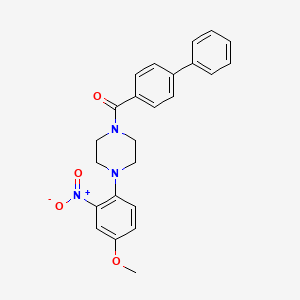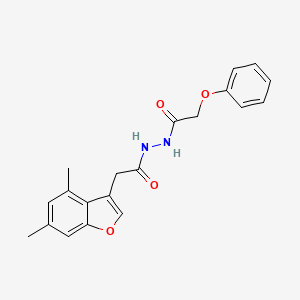![molecular formula C14H9ClFNO B4234346 5-chloro-2-[(4-fluorobenzyl)oxy]benzonitrile](/img/structure/B4234346.png)
5-chloro-2-[(4-fluorobenzyl)oxy]benzonitrile
Vue d'ensemble
Description
5-chloro-2-[(4-fluorobenzyl)oxy]benzonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as CFM-2, and it is a potent inhibitor of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a crucial role in the regulation of cellular signaling pathways, and their dysregulation has been linked to various diseases, including cancer, diabetes, and autoimmune disorders.
Mécanisme D'action
CFM-2 exerts its effects by inhibiting the activity of 5-chloro-2-[(4-fluorobenzyl)oxy]benzonitrile. 5-chloro-2-[(4-fluorobenzyl)oxy]benzonitrile are enzymes that catalyze the dephosphorylation of proteins, which is an important mechanism for regulating cellular signaling pathways. CFM-2 binds to the active site of 5-chloro-2-[(4-fluorobenzyl)oxy]benzonitrile and prevents their activity, leading to the dysregulation of cellular signaling pathways.
Biochemical and Physiological Effects:
CFM-2 has been shown to have various biochemical and physiological effects, depending on the cell type and context. In cancer cells, CFM-2 has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In immune cells, CFM-2 has been shown to enhance the activity of T cells and natural killer cells, leading to the activation of the immune response. CFM-2 has also been shown to reduce the activity of regulatory T cells, leading to the suppression of the immune response. In the brain, CFM-2 has been shown to reduce oxidative stress and inflammation, leading to neuroprotection and improved cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
CFM-2 has several advantages for lab experiments, including its high potency and specificity for 5-chloro-2-[(4-fluorobenzyl)oxy]benzonitrile. CFM-2 has been shown to be effective at low concentrations, making it a cost-effective tool for studying 5-chloro-2-[(4-fluorobenzyl)oxy]benzonitrile. However, CFM-2 has some limitations, including its poor solubility in aqueous solutions, which can make it difficult to administer in in vitro and in vivo experiments. CFM-2 also has some off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for CFM-2 research, including the development of more potent and selective PTP inhibitors, the elucidation of the molecular mechanisms underlying CFM-2's effects, and the exploration of CFM-2's potential applications in other fields, such as metabolic disorders and infectious diseases. Additionally, more studies are needed to investigate the safety and toxicity of CFM-2 in animal models and humans, which will be important for the development of CFM-2 as a therapeutic agent.
Applications De Recherche Scientifique
CFM-2 has been extensively studied for its potential applications in various fields, including cancer research, immunology, and neuroscience. In cancer research, CFM-2 has been shown to inhibit the growth and proliferation of cancer cells by targeting 5-chloro-2-[(4-fluorobenzyl)oxy]benzonitrile that are overexpressed in cancer cells. CFM-2 has also been shown to enhance the efficacy of chemotherapy drugs in cancer treatment.
In immunology, CFM-2 has been shown to modulate the immune response by regulating the activity of immune cells. CFM-2 has been shown to enhance the activity of T cells and natural killer cells, which are important components of the immune system. CFM-2 has also been shown to reduce the activity of regulatory T cells, which can suppress the immune response.
In neuroscience, CFM-2 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. CFM-2 has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
5-chloro-2-[(4-fluorophenyl)methoxy]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFNO/c15-12-3-6-14(11(7-12)8-17)18-9-10-1-4-13(16)5-2-10/h1-7H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSRPHJWOXORND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-[(4-fluorophenyl)methoxy]benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[2-oxo-2-(1-piperidinyl)ethoxy]-2-phenyl-4H-chromen-4-one](/img/structure/B4234270.png)
![N-(3,4-dimethylphenyl)-2-[1-(4-fluorobenzoyl)-3-oxodecahydro-2-quinoxalinyl]acetamide](/img/structure/B4234291.png)
![N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4234294.png)

![N-ethyl-2-[3-(4-methoxybenzyl)-2,5-dioxo-1-phenyl-4-imidazolidinyl]acetamide](/img/structure/B4234308.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B4234316.png)
![N-(3-chloro-2-methylphenyl)-2-{[1-(3,4-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4234317.png)
![2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B4234319.png)


![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}glycinamide](/img/structure/B4234352.png)
![N-[3-bromo-4-(cyclopentyloxy)-5-methoxybenzyl]-1-butanamine hydrochloride](/img/structure/B4234355.png)
![[4-(1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-2-iodo-6-methoxyphenoxy]acetonitrile](/img/structure/B4234360.png)
![6-{[3-(dimethylamino)propyl]amino}-8-isobutyl-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B4234363.png)